2-(1-Adamantylsulfanyl)pyridine
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Overview
Description
2-(1-Adamantylsulfanyl)pyridine is a compound that features a pyridine ring substituted with an adamantylsulfanyl group. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the molecule, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 1-adamantylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the adamantyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridines depending on the reagents used.
Reduction: Reduced forms of the adamantyl group or modified pyridine rings.
Scientific Research Applications
2-(1-Adamantylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylsulfanyl)pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. The sulfur atom can form bonds with metal ions, making the compound useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantylthio)pyridine
- 2-(1-Adamantylsulfanyl)-6-methylpyridine
- 1-Adamantylthiopyridines
Comparison
2-(1-Adamantylsulfanyl)pyridine is unique due to the presence of the adamantyl group, which imparts steric bulk and enhances lipophilicity. This makes it more effective in certain applications compared to similar compounds that lack the adamantyl group .
Properties
CAS No. |
54476-11-8 |
---|---|
Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
2-(1-adamantylsulfanyl)pyridine |
InChI |
InChI=1S/C15H19NS/c1-2-4-16-14(3-1)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
InChI Key |
SVJWQEGMDZRYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=CC=CC=N4 |
Origin of Product |
United States |
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